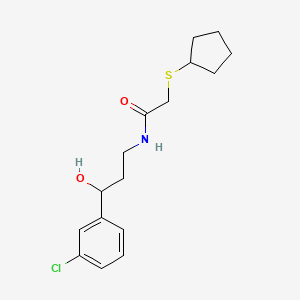

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(cyclopentylthio)acetamide

Description

N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-2-(cyclopentylthio)acetamide is a synthetic acetamide derivative featuring a 3-chlorophenyl group, a hydroxypropyl chain, and a cyclopentylthio moiety.

Propriétés

IUPAC Name |

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-cyclopentylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO2S/c17-13-5-3-4-12(10-13)15(19)8-9-18-16(20)11-21-14-6-1-2-7-14/h3-5,10,14-15,19H,1-2,6-9,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQPBJNLNCQXPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCCC(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(cyclopentylthio)acetamide is a synthetic compound of interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its therapeutic potential.

- Molecular Formula : C16H22ClNO2S

- Molecular Weight : 327.9 g/mol

- Structural Characteristics : The compound features a chlorophenyl group, a cyclopentylthio group, and a hydroxypropyl moiety, which contribute to its reactivity and biological interactions.

The biological activity of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(cyclopentylthio)acetamide is hypothesized to involve several mechanisms:

- Receptor Interaction : The compound may bind to specific receptors, modulating various signaling pathways.

- Enzyme Inhibition : It has the potential to inhibit enzymes involved in metabolic processes, which could lead to therapeutic effects.

- DNA/RNA Interaction : Its structure allows for possible interactions with nucleic acids, influencing gene expression and cellular functions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activities. For instance, derivatives of chlorophenylacetamides have shown efficacy against various bacterial strains. The presence of the cyclopentylthio group may enhance this activity by improving lipophilicity and membrane penetration.

Anti-inflammatory Effects

Studies suggest that compounds with thioacetamide structures can exhibit anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines or modulation of immune responses.

Case Studies and Research Findings

-

Antimicrobial Activity Assessment :

- A study evaluated the antimicrobial efficacy of structurally related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the side chains significantly influenced antibacterial potency.

-

In Vivo Anti-inflammatory Study :

- In an animal model, N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(cyclopentylthio)acetamide demonstrated a reduction in edema when administered prior to inflammatory stimuli, suggesting its potential as an anti-inflammatory agent.

-

Mechanistic Insights :

- A mechanistic study using cell lines indicated that the compound could inhibit NF-kB signaling pathways, which are crucial in inflammation and immune responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N-(3-chlorophenyl)acetamide | Structure | Antimicrobial | Basic structural analog |

| N-(4-methylpyridin-3-yl)acetamide | Structure | Antimicrobial | Different side chain |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

Key Analogues:

Structural Insights :

Reactivity Trends :

Physicochemical and Pharmacological Properties

Key Findings :

- Lipophilicity : The cyclopentylthio group in the target compound likely increases LogP compared to 3MPCA, enhancing blood-brain barrier penetration .

- Bioactivity : Benzothiazole-linked propanamides () show potent anticancer activity, suggesting that the target compound’s thioether group may confer similar efficacy .

- Crystallinity : 3MPCA forms stable crystals via dual hydrogen bonds, whereas hydroxypropyl-containing analogs (e.g., target compound) may exhibit lower crystallinity due to conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.